(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18232395
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-phenoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
| Standard InChI Key | VHTXXANHTMMDDV-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (2R)-2-amino-2-(3-phenoxyphenyl)ethanol, reflects its stereospecific configuration. The central carbon atom (C2) bears an amino group (), a hydroxymethyl group (), and a 3-phenoxyphenyl substituent, creating a chiral center with R-configuration. The phenoxy group () at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Crystallographic Insights
While no crystal structure data exists for (R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol, related compounds like 2-amino-2-methylpropan-1-ol have been analyzed via X-ray diffraction. These studies reveal hydrogen-bonding networks between amino, hydroxyl, and aromatic groups, stabilizing the molecular lattice . For the target compound, analogous interactions are expected, with the phenoxy group potentially participating in π-π stacking or hydrophobic interactions.
Spectroscopic Characterization
Key spectroscopic features include:
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NMR: The -NMR spectrum would show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), the hydroxymethyl group (δ 3.5–4.0 ppm), and the amino group (δ 1.5–2.5 ppm, if protonated).
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IR: Stretching vibrations for (3200–3600 cm), (3300–3500 cm), and aromatic C–H (3000–3100 cm) would dominate.
Synthesis and Manufacturing Processes
Grignard Reaction-Based Synthesis
A plausible route involves the Grignard reaction between 3-phenoxybenzaldehyde and a methylmagnesium bromide analog. The aldehyde’s carbonyl group reacts with the Grignard reagent to form a secondary alcohol, followed by amination via reductive alkylation or nucleophilic substitution.
Optimization Challenges
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Stereocontrol: Achieving enantiomeric excess requires chiral catalysts or resolving agents. Asymmetric hydrogenation using ruthenium complexes, as described in ruthenium-catalyzed cyclization studies, could induce the desired R-configuration .
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Yield Improvement: Side reactions, such as over-alkylation or oxidation of the alcohol moiety, necessitate inert atmospheres and low-temperature conditions .
Reductive Amination
Condensing 3-phenoxyacetophenone with ammonia in the presence of a reducing agent (e.g., NaBH) yields the target compound. This method avoids harsh reagents but may produce racemic mixtures without chiral induction.
Enzymatic Resolution
Lipases or esterases can enantioselectively hydrolyze ester precursors, isolating the R-enantiomer. For example, Candida antarctica lipase B has been used to resolve similar amino alcohols with >90% enantiomeric excess.
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The amino and hydroxyl groups enable cyclization reactions to form quinazolines or oxazolidinones. For instance, treatment with phosgene generates oxazolidin-2-one derivatives, valuable as antimicrobial agents.
Chiral Ligand Development
The compound’s stereogenic center makes it a precursor for ligands in asymmetric catalysis. When complexed with transition metals like ruthenium, it could facilitate enantioselective hydrogenation or cross-coupling reactions .
Comparative Analysis with Structural Analogs
The phenoxy group in the target compound enhances lipophilicity compared to hydroxyl or methyl analogs, potentially improving blood-brain barrier penetration .
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